bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Overview
Description
Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .Scientific Research Applications
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- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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- The article deals with the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = H) or 1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = Me), a BODIPY analogue bridged diruthenium complex as a function .
- The bridging L2− in 1a, 1b, 22, 3b2 and 3a2 was slightly twisted and planar with torsional angles of 41.54°, 42.91°, 37.38°, 35.33° and 0°, respectively, with regard to the central N2–N3 bond .
- The extent of twisting of the bridge followed an inverse relationship with the Ru⋯Ru separation: 4.935/4.934 Å 1a / 1b < 5.141 Å 22 < 5.201 Å 3b2 < 5.351 Å 3a2 .
- This is also attributed to the intermolecular π⋯π/CH⋯π interactions between the nearby aromatic rings of L and bpy or pap in 22 or 32, respectively .
- The multiple redox steps of the complexes varied appreciably based on the σ-donating (acac) and π-acidic (bpy, pap) characteristics of the ancillary ligands .
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- Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
- The synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
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- 2,4-Dimethylpyrrole may be used in the synthesis of 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .
- BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .
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- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
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- 2,4-Dimethylpyrrole may be used in the synthesis of the following: 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .
- BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .
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- Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .
- Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- In addition, many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNZTXZFTNCGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNCC2=CC=C(N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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